6-Methyl-1,4-oxazepan-6-ol hydrochloride

Description

The Strategic Significance of Oxazepane Scaffolds in Organic Synthesis and Chemical Biology Research

The 1,4-oxazepane (B1358080) scaffold, a seven-membered ring containing nitrogen and oxygen atoms at the 1 and 4 positions, is a privileged structure in medicinal chemistry and drug discovery. Compounds incorporating this heterocyclic system have demonstrated a wide array of biological activities. The versatility of the oxazepane ring allows for the creation of diverse molecular architectures with specific three-dimensional arrangements, which is crucial for interaction with biological targets.

The strategic importance of the oxazepane scaffold is underscored by its presence in compounds investigated for various therapeutic applications. For instance, derivatives of 1,4-oxazepane have been explored as dopamine (B1211576) D4 receptor ligands, which are of interest in the development of antipsychotic medications. nih.govacs.org Furthermore, aryl-fused 1,4-oxazepines have been identified as structural components in molecules with psychoneurotic, antihistaminic, and analgesic properties. researchgate.net More recent research has also highlighted the potential of 3,4-dihydrobenzo[f] rsc.orgresearchgate.netoxazepin-5(2H)-one derivatives as potent ROCK inhibitors for the treatment of glaucoma. nih.gov The inherent structural flexibility and the ability to introduce various substituents make the oxazepane framework a valuable starting point for the synthesis of new chemical entities with tailored biological functions. rsc.org

Distinctive Structural Attributes and Stereochemical Considerations of 6-Methyl-1,4-oxazepan-6-ol (B2522105) Hydrochloride

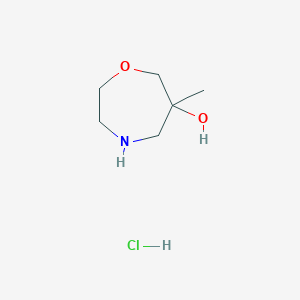

6-Methyl-1,4-oxazepan-6-ol hydrochloride possesses a unique set of structural features that are central to its utility in chemical synthesis. The molecule is characterized by a saturated seven-membered 1,4-oxazepane ring. A key feature is the presence of a tertiary alcohol and a methyl group, both attached to the C6 position of the ring. This substitution creates a chiral center at C6, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (S)-6-Methyl-1,4-oxazepan-6-ol hydrochloride and (R)-6-Methyl-1,4-oxazepan-6-ol hydrochloride. nih.govguidechem.com

The stereochemistry of this compound is a critical consideration in its synthesis and application. The synthesis of chiral, polysubstituted oxazepanes often requires stereo- and regioselective methods to control the spatial arrangement of the atoms. nih.gov The development of synthetic routes to access enantiomerically pure forms of such heterocycles is an active area of research, as different enantiomers of a chiral molecule can exhibit distinct biological activities. The hydrochloride salt form of the compound enhances its stability and solubility in aqueous media, which can be advantageous for certain synthetic transformations.

Below is a table summarizing some of the key computed properties of the (S)-enantiomer of this compound. nih.gov

| Property | Value |

| Molecular Formula | C₆H₁₄ClNO₂ |

| Molecular Weight | 167.63 g/mol |

| IUPAC Name | (6S)-6-methyl-1,4-oxazepan-6-ol;hydrochloride |

| InChI Key | PLUABQKKNGKUKS-RGMNGODLSA-N |

| Canonical SMILES | C[C@@]1(CNCCOC1)O.Cl |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 0 |

| Exact Mass | 167.0713064 |

| Monoisotopic Mass | 167.0713064 |

| Topological Polar Surface Area | 41.5 Ų |

Current Research Landscape and Fundamental Inquiry Avenues for this compound

The current research landscape for this compound positions it primarily as a drug intermediate for the synthesis of various active compounds. medchemexpress.com Its value lies in its pre-functionalized, chiral scaffold that can be elaborated into more complex molecules. The presence of the hydroxyl and secondary amine functionalities within the oxazepane ring provides reactive sites for further chemical modifications.

Fundamental inquiry avenues for this compound and its derivatives are largely driven by the broader interest in the biological activities of the 1,4-oxazepane scaffold. Key areas of investigation where this building block could be instrumental include:

Development of Novel CNS-Active Agents: Building upon the finding that some 1,4-oxazepane derivatives act as dopamine D4 receptor ligands, further synthetic efforts could utilize this compound to create new analogues with improved selectivity and efficacy for various central nervous system targets. nih.govacs.org

Synthesis of Kinase Inhibitors: The discovery of benzoxazepinone derivatives as ROCK inhibitors suggests that the simpler, non-fused 1,4-oxazepane core could also serve as a scaffold for inhibitors of other protein kinases, which are important targets in cancer and inflammatory diseases. nih.gov

Exploration of Antimicrobial and Antifungal Agents: Some compounds containing the 1,4-oxazepane framework have been reported to possess antifungal properties. The specific stereochemistry of this compound could be exploited to synthesize novel antifungal candidates.

Stereoselective Synthesis Methodologies: The synthesis of enantiomerically pure 6-Methyl-1,4-oxazepan-6-ol and its derivatives remains a relevant challenge in organic synthesis. Research focused on developing more efficient and highly stereoselective synthetic routes to this and related chiral oxazepanes is a continuing area of interest. rsc.orgnih.gov

Properties

IUPAC Name |

6-methyl-1,4-oxazepan-6-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-6(8)4-7-2-3-9-5-6;/h7-8H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUABQKKNGKUKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCOC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Methyl 1,4 Oxazepan 6 Ol Hydrochloride and Its Derivatives

Elucidation of Ring-Closing Strategies for the 1,4-Oxazepane (B1358080) Core

The construction of the 1,4-oxazepane ring is a central challenge in the synthesis of this class of compounds. Various methodologies have been developed to efficiently form this seven-membered ring system.

Cyclization Reactions from Precursor Amino Alcohols and Epoxides

A direct and convergent method for assembling the 1,4-oxazepane core involves the intramolecular cyclization of amino alcohol precursors with epoxides. This reaction hinges on the nucleophilic attack of the amino group on one of the epoxide's carbon atoms, leading to the formation of the seven-membered ring. The regioselectivity of this ring-opening is a critical aspect, influenced by the substitution pattern of the epoxide and the specific reaction conditions employed.

Pericyclic Cycloaddition Routes Involving Imines and Anhydrides

Pericyclic reactions, particularly cycloadditions, offer a powerful and stereocontrolled avenue for synthesizing heterocyclic systems. In the context of 1,4-oxazepane synthesis, [5+2] cycloaddition reactions between imines and anhydrides have been explored. This approach proceeds through a concerted mechanism, which allows for a high degree of stereochemical control in the final product. The versatility of this method allows for the introduction of various substituents on both the imine and anhydride (B1165640) components, leading to a diverse range of functionalized oxazepane structures.

Transition-Metal-Catalyzed Cycloisomerization Approaches for Oxazepane Formation

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, and its application to the formation of the 1,4-oxazepane ring has been a significant advancement. Cycloisomerization reactions, in particular, have proven effective in converting acyclic precursors into the desired heterocyclic products. Catalysts based on gold, platinum, and other transition metals can facilitate the intramolecular hydroalkoxylation and hydroamination of substrates containing both an amino/alkoxy group and an unsaturated moiety like an alkene or alkyne. These reactions are characterized by their high atom economy and tolerance of various functional groups.

Table 1: Overview of Transition-Metal-Catalyzed Cycloisomerization for Oxazepane Formation

| Catalyst | Substrate Type | Reaction Type | Reference(s) |

|---|---|---|---|

| Gold (Au) | Alkenyl or alkynyl amino alcohols | Intramolecular hydroamination/hydroalkoxylation | |

| Platinum (Pt) | Alkenyl or alkynyl amino alcohols | Intramolecular hydroamination/hydroalkoxylation | |

| Silver (Ag) | N-propargylamines | Cyclization |

Alternative Pathways Utilizing N-Propargylamines in Oxazepane Synthesis

N-propargylamines have emerged as versatile building blocks in the synthesis of nitrogen-containing heterocycles, including 1,4-oxazepanes. These precursors can undergo various transformations to yield the seven-membered ring. For instance, silver-catalyzed cyclization reactions of N-propargylamines have been successfully employed. This methodology often proceeds under mild conditions and is compatible with a range of functional groups, making it an attractive alternative for the synthesis of the oxazepane core.

Enantioselective Synthesis of (6S)- and (6R)-6-Methyl-1,4-oxazepan-6-ol Hydrochloride

The synthesis of specific enantiomers of chiral 1,4-oxazepanes is of paramount importance, as the biological activity of such compounds is often stereospecific. The development of methods to access the (6S) and (6R) enantiomers of 6-methyl-1,4-oxazepan-6-ol (B2522105) hydrochloride requires precise control over the stereochemistry at the C6 position.

Asymmetric Catalysis in Stereocontrolled Oxazepane Ring Formation

Asymmetric catalysis stands out as a powerful strategy for the enantioselective synthesis of chiral molecules. In the formation of the 1,4-oxazepane ring, chiral catalysts can be used to direct the stereochemical outcome of the ring-closing step. For example, the use of chiral ligands in conjunction with transition-metal catalysts in cycloisomerization reactions can induce asymmetry, leading to the preferential formation of one enantiomer. Furthermore, enantioselective organocatalysis can be employed to facilitate the cyclization of achiral precursors into chiral oxazepane products with high enantiomeric excess. The careful selection of the catalyst and reaction conditions is critical to achieving high levels of stereocontrol in these transformations.

Chiral Pool Approaches for Accessing Enantiomerically Pure 6-Methyl-1,4-oxazepan-6-ol Hydrochloride

Chiral pool synthesis represents an efficient strategy for the preparation of enantiomerically pure compounds, leveraging naturally occurring chiral molecules as starting materials. For the synthesis of enantiomerically pure this compound, several chiral precursors can be envisioned.

One plausible approach involves the use of chiral amino acids. For instance, a derivative of a chiral amino acid could be elaborated to introduce the necessary functionalities for the formation of the 1,4-oxazepane ring. A hypothetical synthetic route could commence with a protected chiral amino alcohol, which can be derived from a corresponding amino acid. The synthesis would then proceed through a series of steps, including N-alkylation with a suitable two-carbon electrophile containing a protected hydroxyl group, followed by deprotection and subsequent intramolecular cyclization to form the seven-membered ring. The final step would involve the introduction of the methyl group at the 6-position, potentially via a Grignard reaction on a ketone precursor, followed by hydrochloride salt formation.

Another potential chiral pool starting material is a chiral epoxide. The reaction of a chiral epoxide with an appropriately substituted amino alcohol could be a key step in constructing the 1,4-oxazepane skeleton. The regioselective opening of the epoxide ring by the amino group would be a critical transformation in this synthetic sequence.

Below is a table outlining potential chiral precursors and the key synthetic transformations that would be required to convert them into the target molecule.

| Chiral Precursor (Example) | Key Synthetic Transformations |

| (S)-Alaninol | 1. N-protection. 2. O-alkylation with a 2-haloethanol derivative. 3. Deprotection and intramolecular cyclization. 4. Oxidation of the primary alcohol to an aldehyde. 5. Grignard reaction with methylmagnesium bromide. 6. N-deprotection. |

| (R)-Propylene oxide | 1. Ring-opening with a protected aminoethanol. 2. Deprotection of the resulting primary alcohol. 3. Activation of the alcohol (e.g., tosylation). 4. Intramolecular cyclization via N-alkylation. 5. N-deprotection. |

| (S)-Lactic acid | 1. Reduction of the carboxylic acid to an alcohol. 2. Protection of the diol. 3. Conversion of one hydroxyl group to a leaving group. 4. Reaction with a protected aminoethanol. 5. Deprotection and cyclization. |

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

The optimization of reaction conditions is a critical aspect of developing an efficient and scalable synthesis for this compound. Key parameters that can be varied to improve reaction yields and purity include the choice of solvent, reaction temperature, catalyst, and reaction time.

The central cyclization step to form the 1,4-oxazepane ring is a prime target for optimization. This intramolecular reaction can be influenced by several factors. The choice of a suitable base and solvent system is crucial for promoting the desired ring closure while minimizing side reactions. High-dilution conditions may be necessary to favor intramolecular cyclization over intermolecular polymerization.

The following table presents a hypothetical set of experiments aimed at optimizing the intramolecular cyclization step for the synthesis of a 6-Methyl-1,4-oxazepan-6-ol precursor. The starting material is assumed to be a linear amino alcohol with appropriate protecting groups.

| Entry | Solvent | Base (equivalents) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | NaH (1.2) | 80 | 12 | 45 |

| 2 | THF | NaH (1.2) | 65 | 12 | 55 |

| 3 | DMF | K₂CO₃ (2.0) | 100 | 8 | 60 |

| 4 | Acetonitrile | Cs₂CO₃ (1.5) | 80 | 10 | 70 |

| 5 | Dioxane | KOt-Bu (1.1) | 90 | 6 | 65 |

Further optimization could involve screening different catalysts if the cyclization is a catalyzed process, as well as adjusting the concentration of the substrate.

Strategies for Hydrochloride Salt Formation and Purification Techniques

The final steps in the synthesis of this compound involve the formation of the hydrochloride salt and subsequent purification to obtain a product of high purity.

Hydrochloride Salt Formation:

The formation of the hydrochloride salt is typically achieved by treating the free base of 6-Methyl-1,4-oxazepan-6-ol with hydrochloric acid. Several methods can be employed for this purpose:

Anhydrous HCl in an Organic Solvent: A common method involves dissolving the purified free base in a suitable organic solvent, such as diethyl ether, ethyl acetate, or methanol, and then adding a solution of anhydrous hydrogen chloride in the same or a compatible solvent. The hydrochloride salt, being less soluble in the organic solvent, will precipitate out and can be collected by filtration.

Aqueous HCl: Alternatively, the free base can be dissolved in a minimal amount of a water-miscible solvent, and then a stoichiometric amount of concentrated aqueous hydrochloric acid can be added. The salt can then be isolated by evaporation of the solvent or by precipitation upon the addition of a less polar co-solvent.

Purification Techniques:

Purification of the final hydrochloride salt is essential to remove any remaining impurities from the synthesis.

Recrystallization: This is the most common method for purifying crystalline solids. The crude hydrochloride salt is dissolved in a hot solvent or solvent mixture in which it has high solubility at elevated temperatures and low solubility at room temperature. Upon slow cooling, the pure salt crystallizes, leaving impurities behind in the mother liquor. The choice of solvent is critical for successful recrystallization. researchgate.net A patent for the purification of an amino alcohol suggests crystallization from an aqueous or hydro-organic mixture with a solvent selected from a range of alcohols. researchgate.net For amino alcohol hydrochlorides, recrystallization from ethanol (B145695) with the addition of ether has been reported to yield pure crystalline product. google.com

Chromatography: If recrystallization is not effective in removing certain impurities, chromatographic techniques can be employed. For a polar, water-soluble salt like this compound, techniques such as ion-exchange chromatography or reversed-phase chromatography with an appropriate mobile phase could be utilized. However, for hydrochloride salts of amines, it is often more practical to purify the free base by chromatography on silica (B1680970) gel before salt formation.

Washing/Trituration: The crude salt can be washed or triturated with a solvent in which the salt is insoluble but the impurities are soluble. This can be an effective and quick method for removing minor, less polar impurities.

The selection of the most appropriate purification technique will depend on the nature and quantity of the impurities present in the crude product.

Comprehensive Structural Elucidation and Conformational Analysis of 6 Methyl 1,4 Oxazepan 6 Ol Hydrochloride

Application of Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopic analysis provides the foundational data for determining the molecular structure, including the connectivity of atoms and the identification of key functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, a complete assignment of proton and carbon signals for 6-Methyl-1,4-oxazepan-6-ol (B2522105) hydrochloride can be achieved. rsc.org

The ¹H NMR spectrum is expected to show distinct signals for the methyl group, the methylene (B1212753) protons of the oxazepane ring, and exchangeable protons from the hydroxyl and ammonium (B1175870) groups. The chemical shifts (δ) and spin-spin coupling constants (J) provide information about the electronic environment and dihedral angles between adjacent protons, respectively.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon environment within the molecule, including the quaternary carbon at the 6-position. Advanced 2D NMR techniques are crucial for establishing definitive connectivity:

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, confirming the sequence of methylene groups within the ring. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CH₃ (at C6) | ~1.2-1.5 (singlet) | ~25-30 |

| C2-H₂ | ~3.0-3.5 (multiplet) | ~50-55 |

| C3-H₂ | ~3.8-4.2 (multiplet) | ~70-75 |

| C5-H₂ | ~3.2-3.6 (multiplet) | ~60-65 |

| C7-H₂ | ~3.0-3.5 (multiplet) | ~55-60 |

| C6 (quaternary) | - | ~70-75 |

Note: Values are approximate and can vary based on solvent and experimental conditions. Data is extrapolated from analogous oxazepane and morpholine (B109124) structures. nih.govmdpi.com

Vibrational Spectroscopy (Infrared, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in the molecule by probing their characteristic vibrational frequencies.

Key expected absorption bands for 6-Methyl-1,4-oxazepan-6-ol hydrochloride include:

O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ in the IR spectrum, characteristic of the tertiary alcohol's hydroxyl group, likely involved in hydrogen bonding.

N-H Stretch: As a hydrochloride salt, the secondary amine exists in its protonated ammonium form (R₂NH₂⁺). This gives rise to broad absorption bands in the 3200-2800 cm⁻¹ range, often with multiple sub-peaks, which can overlap with C-H stretching bands.

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups are expected in the 3000-2850 cm⁻¹ region. researchgate.net

C-O Stretch: A strong band corresponding to the C-O-C ether linkage within the oxazepane ring typically appears in the 1150-1050 cm⁻¹ region. The C-O stretch of the tertiary alcohol is also expected in this fingerprint region.

N-H Bend: Bending vibrations for the ammonium group typically appear around 1600-1500 cm⁻¹.

| Functional Group | Expected Frequency Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| O-H (Alcohol) | 3400 - 3200 (broad, strong) | Stretching |

| N-H (Ammonium) | 3200 - 2800 (broad, multiple) | Stretching |

| C-H (Aliphatic) | 3000 - 2850 (medium-strong) | Stretching |

| N-H (Ammonium) | 1600 - 1500 (medium) | Bending |

| C-O (Ether & Alcohol) | 1150 - 1050 (strong) | Stretching |

Note: Data is based on typical frequency ranges for these functional groups. nih.govmdpi.com

High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. For this compound, analysis would be performed on the protonated molecular ion [M+H]⁺ of the free base, which has a chemical formula of C₆H₁₃NO₂. The exact mass of this ion can be calculated and compared to the experimentally determined value to validate the formula. nih.gov

Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the parent ion, providing valuable structural information. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragment ions. Key fragmentation pathways for the [C₆H₁₄NO₂]⁺ ion would likely involve:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines, leading to the formation of stable iminium ions. libretexts.org

Loss of Water: The tertiary alcohol can readily lose a molecule of water (H₂O, 18 Da) from the protonated molecular ion.

Ring Cleavage: Fragmentation of the seven-membered ring can occur through various pathways, often involving cleavage adjacent to the heteroatoms (oxygen and nitrogen), leading to characteristic neutral losses. chemguide.co.uklibretexts.org

A plausible major fragmentation would be the cleavage of the C5-C6 bond, which is beta to the nitrogen and alpha to the carbon bearing the hydroxyl group, leading to a stable, resonance-delocalized fragment.

X-ray Crystallographic Analysis for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography offers the most definitive, high-resolution insight into the three-dimensional structure of a molecule in the solid state. This technique would precisely determine the bond lengths, bond angles, and torsional angles of this compound.

Conformational Preferences and Dynamic Behavior of the Seven-Membered Oxazepane Ring System

Seven-membered rings, such as the 1,4-oxazepane (B1358080) system, are known for their conformational flexibility. Unlike the well-defined chair conformation of cyclohexane, oxazepanes can exist as a dynamic equilibrium of several low-energy conformations, typically belonging to the twist-chair (TC) and twist-boat (TB) families. nih.gov

Theoretical and Experimental Probes of Oxazepane Ring Inversion and Pseudorotation

The dynamic behavior of the oxazepane ring involves two primary processes: ring inversion and pseudorotation. Ring inversion is a higher-energy process that interconverts the entire ring from one conformation to its mirror image (e.g., one twist-chair to another). Pseudorotation is a lower-energy process that involves sequential changes in torsional angles, allowing the ring to move between different conformations of the same family (e.g., between different twist-chair forms) without passing through a high-energy planar state. nih.gov

Experimental Probes: Variable-temperature (VT) NMR spectroscopy is a powerful experimental tool to study these dynamic processes. At low temperatures, the rapid interconversion between conformers can be slowed sufficiently on the NMR timescale to observe distinct signals for each populated conformation. As the temperature is raised, these signals broaden and coalesce into time-averaged signals. Analysis of the NMR lineshapes as a function of temperature allows for the calculation of the activation energy barriers (ΔG‡) for ring inversion. nih.gov

Theoretical Probes: Computational chemistry, using methods such as Density Functional Theory (DFT), provides a theoretical means to explore the potential energy surface of the oxazepane ring. nih.gov These calculations can identify the minimum-energy conformations (e.g., the most stable twist-chair conformer) and the transition state structures that connect them. This allows for the theoretical prediction of the energy barriers for both ring inversion and pseudorotation, complementing and providing a mechanistic interpretation for the experimental data obtained from VT-NMR. Studies on analogous 1,4-diazepane and benzodiazepine (B76468) systems have shown that substituents and their stereochemistry can significantly influence both the preferred conformation and the energy barriers for these dynamic processes. nih.govresearchgate.net

Impact of the C-6 Methyl and Hydroxyl Substituents on Ring Conformation

The conformational landscape of the 1,4-oxazepane ring is complex due to the flexibility inherent in seven-membered rings. Unlike the well-defined chair conformation of cyclohexane, seven-membered heterocycles can exist in several low-energy conformations, such as chair, boat, and twist-boat forms, which are often close in energy. The presence of substituents at the C-6 position, namely a methyl group and a hydroxyl group, significantly influences the conformational equilibrium of the 1,4-oxazepane ring in this compound.

The primary interactions governing the ring's conformation are steric hindrance and stereoelectronic effects. The substituents at C-6 will tend to occupy positions that minimize unfavorable steric interactions with the rest of the ring atoms. In a manner analogous to substituted cyclohexanes, where bulky groups prefer an equatorial position to avoid 1,3-diaxial interactions, the methyl and hydroxyl groups on the 1,4-oxazepane ring will also seek to minimize transannular interactions (steric hindrance across the ring).

Computational studies on substituted seven-membered heterocycles suggest that the lowest energy conformations are often twist-chair or pseudo-chair forms. researchgate.netmdpi.com In such conformations, the substituents can adopt positions that are pseudo-axial or pseudo-equatorial. The tertiary alcohol at C-6 introduces a chiral center, and the relative orientation of the methyl and hydroxyl groups will be fixed. The key factor becomes the orientation of these groups relative to the ring to minimize steric strain.

It is plausible that the 1,4-oxazepane ring of this compound adopts a twist-chair conformation to alleviate steric strain. In this arrangement, the bulky methyl group would preferentially occupy a pseudo-equatorial position to minimize steric clashes with protons on other parts of the ring. The smaller hydroxyl group could then occupy the pseudo-axial position.

The expected conformational preferences are summarized in the table below, based on general principles of steric and stereoelectronic effects.

| Substituent at C-6 | Probable Orientation | Rationale |

| Methyl Group | Pseudo-equatorial | Minimization of steric hindrance (transannular interactions). |

| Hydroxyl Group | Pseudo-axial | Smaller size compared to the methyl group, potentially stabilized by stereoelectronic interactions. |

It is important to note that the protonation of the nitrogen atom to form the hydrochloride salt will also impact the ring's conformation by introducing a positive charge and altering the bond lengths and angles within the ring.

Analysis of Absolute Configuration and Chiroptical Properties of this compound

The presence of a tertiary alcohol at the C-6 position renders this compound a chiral molecule, existing as a pair of enantiomers, (R)-6-methyl-1,4-oxazepan-6-ol hydrochloride and (S)-6-methyl-1,4-oxazepan-6-ol hydrochloride. The determination of the absolute configuration of such chiral centers is crucial for understanding their interaction with other chiral molecules, particularly in a biological context.

Another powerful technique for the unambiguous determination of absolute configuration is single-crystal X-ray crystallography. researchgate.net If a suitable crystal of one of the enantiomers can be obtained, this method can provide a detailed three-dimensional structure of the molecule, from which the absolute configuration can be definitively assigned.

The chiroptical properties of a molecule, such as its specific rotation and circular dichroism (CD), are a direct consequence of its chirality. Specific rotation measures the rotation of plane-polarized light by a chiral compound and is a characteristic physical property for each enantiomer (equal in magnitude, opposite in sign). Circular dichroism measures the differential absorption of left and right circularly polarized light and can provide detailed information about the stereochemical features of a molecule.

The table below outlines the common methods used for the analysis of absolute configuration and chiroptical properties of chiral molecules like this compound.

| Analysis | Method | Principle |

| Absolute Configuration | Single-Crystal X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystalline solid. |

| NMR with Chiral Auxiliaries | Formation of diastereomers with distinct NMR spectra. | |

| Chiroptical Properties | Polarimetry | Measures the rotation of plane-polarized light. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of circularly polarized light, providing information on molecular stereochemistry. |

Reactivity Profile and Functional Group Transformation of 6 Methyl 1,4 Oxazepan 6 Ol Hydrochloride

Reactions of the C-6 Hydroxyl Group: Selective Oxidation, Reduction, and Substitution

The tertiary nature of the hydroxyl group at the C-6 position significantly influences its reactivity, rendering it resistant to oxidation under standard conditions while allowing for other transformations such as reduction (deoxygenation) and substitution, typically after activation.

Selective Oxidation: The oxidation of tertiary alcohols is generally challenging due to the absence of a hydrogen atom on the carbinol carbon. Consequently, common oxidizing agents like potassium dichromate(VII) are ineffective. However, specific reagents can be employed for the oxidation of tertiary alcohols, although such reactions are not always selective and can be substrate-dependent.

Reduction (Deoxygenation): The removal of the tertiary hydroxyl group can be achieved through a deoxygenation process. One common strategy involves the conversion of the alcohol into a suitable derivative, such as a xanthate, followed by radical-mediated reduction.

Substitution: Direct nucleophilic substitution of the hydroxyl group is unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion. Therefore, activation of the hydroxyl group is a prerequisite for substitution reactions. This can be achieved by converting the hydroxyl group into a better leaving group, such as a tosylate or mesylate, or by protonation under acidic conditions.

Table 1: Summary of Reactions of the C-6 Hydroxyl Group

| Reaction Type | Reagent/Condition | Expected Product | Notes |

| Oxidation | Strong Oxidizing Agents (e.g., CrO₃/H₂SO₄) | No reaction or decomposition | Tertiary alcohol is resistant to oxidation. |

| Reduction (Deoxygenation) | 1. NaH, CS₂, MeI 2. Bu₃SnH, AIBN | 6-Methyl-1,4-oxazepane | Two-step process via a xanthate intermediate. |

| Substitution (via activation) | 1. MsCl, Et₃N 2. Nu⁻ | 6-substituted-6-Methyl-1,4-oxazepane | Activation to a mesylate followed by nucleophilic attack. |

Esterification: The esterification of the sterically hindered tertiary hydroxyl group in 6-Methyl-1,4-oxazepan-6-ol (B2522105) can be accomplished using highly reactive acylating agents or by employing specific catalytic methods. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a mild and effective method for the esterification of sterically demanding alcohols.

Etherification: Etherification of the tertiary hydroxyl group can be achieved through methods such as the Williamson ether synthesis, although the reaction conditions need to be carefully controlled to avoid elimination side reactions. This typically involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Given the tertiary nature of the alcohol, the use of a strong, non-nucleophilic base and a reactive alkylating agent is crucial.

Table 2: Esterification and Etherification of the C-6 Hydroxyl Group

| Reaction Type | Reagents | Expected Product |

| Esterification (Steglich) | R-COOH, DCC, DMAP | 6-Methyl-1,4-oxazepan-6-yl ester |

| Etherification (Williamson) | 1. NaH 2. R-X | 6-Alkoxy-6-methyl-1,4-oxazepane |

Once the C-6 hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate, it becomes susceptible to nucleophilic substitution. A variety of nucleophiles can be employed to introduce new functional groups at the C-6 position. The reaction proceeds via an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

Table 3: Nucleophilic Substitution of Activated C-6 Hydroxyl Group

| Leaving Group | Nucleophile (Nu⁻) | Product |

| -OMs (Mesylate) | NaN₃ | 6-Azido-6-methyl-1,4-oxazepane |

| -OTs (Tosylate) | KCN | 6-Cyano-6-methyl-1,4-oxazepane |

| -OMs (Mesylate) | NaSR | 6-(Alkylthio)-6-methyl-1,4-oxazepane |

Transformations Involving the Ring Nitrogen and Oxygen Heteroatoms

The secondary amine within the 1,4-oxazepane (B1358080) ring is a key site for functionalization. It can readily undergo N-alkylation and N-acylation reactions. The ring oxygen, being an ether linkage, is generally less reactive but can be involved in ring-opening reactions under harsh acidic conditions.

N-Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the generated acid. Reductive amination with aldehydes or ketones provides another route to N-substituted derivatives.

N-Acylation: The secondary amine can be acylated with acyl chlorides or anhydrides to form the corresponding amides. The use of a base, such as triethylamine (B128534) or pyridine, is often necessary to scavenge the acid byproduct.

Table 4: Transformations of the Ring Nitrogen

| Reaction Type | Reagents | Product |

| N-Alkylation | R-X, Base | 4-Alkyl-6-methyl-1,4-oxazepan-6-ol |

| N-Acylation | RCOCl, Base | 4-Acyl-6-methyl-1,4-oxazepan-6-ol |

| N-Arylation | Ar-X, Pd catalyst, Base | 4-Aryl-6-methyl-1,4-oxazepan-6-ol |

| N-Boc Protection | (Boc)₂O | tert-butyl 6-hydroxy-6-methyl-1,4-oxazepane-4-carboxylate |

Selective Functionalization and Derivatization of the 1,4-Oxazepane Core

The introduction of further substituents onto the 1,4-oxazepane ring can be achieved through various synthetic strategies, often involving the construction of the ring from appropriately substituted precursors. For instance, the cyclization of substituted amino alcohols with suitable electrophiles can lead to a range of derivatized 1,4-oxazepanes.

Ring-Opening Reactions: The 1,4-oxazepane ring can undergo cleavage under certain conditions. For example, treatment with strong acids can lead to the cleavage of the ether linkage. Quaternization of the ring nitrogen to form an oxazepanium salt can activate the ring towards nucleophilic attack, potentially leading to ring-opening products.

Rearrangement Processes: Rearrangement reactions of the 1,4-oxazepane skeleton are also conceivable. For instance, if the C-6 hydroxyl group is oxidized to a ketone, the resulting 6-oxo-1,4-oxazepane could be converted to its oxime. This oxime could then potentially undergo a Beckmann rearrangement to yield a seven-membered lactam, effectively expanding the ring by incorporating the nitrogen atom into a larger ring system.

Scant Evidence Precludes Detailed Analysis of 6-Methyl-1,4-oxazepan-6-ol Hydrochloride's Synthetic Utility

The inherent structural features of this compound, namely a tertiary alcohol and a secondary amine within a seven-membered heterocyclic ring, suggest a potential for a range of chemical modifications. Theoretically, the hydroxyl group could undergo oxidation, esterification, or etherification, while the secondary amine is a likely site for N-alkylation, N-acylation, or participation in condensation reactions. However, without concrete examples from scientific literature, any discussion of its reactivity remains speculative.

The 1,4-oxazepane core is a recognized privileged structure in drug discovery, often imparting favorable pharmacokinetic properties to bioactive molecules. Compounds containing this scaffold have been investigated for a variety of biological activities. The presence of both a hydrogen-bond donor (the hydroxyl group and the protonated amine) and acceptor (the ether oxygen and the free amine) in 6-Methyl-1,4-oxazepan-6-ol suggests its potential to interact with biological targets, making it an attractive starting point for the synthesis of new chemical entities.

However, the absence of specific documented synthetic transformations limits a detailed discussion of its application as a versatile building block. To construct a comprehensive reactivity profile, information regarding reaction conditions, catalysts, yields, and the scope of substrates for various transformations would be essential. Such data would form the basis for creating informative tables and detailing research findings as requested.

Computational and Theoretical Investigations of 6 Methyl 1,4 Oxazepan 6 Ol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. longdom.orgripublication.com It is particularly effective for optimizing the three-dimensional structure of a molecule by finding the arrangement of atoms that corresponds to the lowest energy state, which represents the most stable conformation. researchgate.net For 6-Methyl-1,4-oxazepan-6-ol (B2522105) hydrochloride, DFT calculations would be employed to predict key geometric parameters like bond lengths, bond angles, and dihedral angles. mdpi.com

The process begins with an initial guess of the molecular geometry, which is then iteratively refined to minimize the total electronic energy. ripublication.com The choice of a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is crucial for obtaining accurate results. nih.gov The output of a DFT geometry optimization provides not only the most stable structure but also its total energy, which can be used to compare the relative stability of different isomers or conformers.

Hypothetical Optimized Geometric Parameters for 6-Methyl-1,4-oxazepan-6-ol

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C6 | O1 | 1.43 Å | ||

| Bond Length | C6 | N4 | 1.47 Å | ||

| Bond Angle | C5 | C6 | C7 | 115° | |

| Dihedral Angle | C2 | N4 | C5 | C6 | 60° |

Note: The data in this table is hypothetical and serves as an illustration of the typical output from a DFT calculation.

Frontier Molecular Orbital (FMO) theory is a powerful concept within quantum chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. youtube.comethz.ch The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity. sapub.org For 6-Methyl-1,4-oxazepan-6-ol hydrochloride, FMO analysis would help in identifying the most probable sites for nucleophilic and electrophilic attack.

Hypothetical Frontier Orbital Energies and Reactivity Indices

| Parameter | Value (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 9.7 |

| Electronegativity (χ) | 3.65 |

| Chemical Hardness (η) | 4.85 |

Note: The data in this table is hypothetical and intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. dovepress.com For a flexible molecule like this compound, which has a seven-membered ring, MD simulations are invaluable for exploring its conformational landscape. oup.com By simulating the molecule's motion over a period of time, a wide range of possible conformations can be sampled, providing a more realistic picture of its behavior in a dynamic environment. acs.org

Furthermore, MD simulations can explicitly include solvent molecules, allowing for the investigation of solvent effects on the conformational preferences of the solute. osti.govnih.gov The interactions between the solute and solvent molecules can significantly influence which conformations are most stable. aip.orgresearchgate.net For instance, simulations could be run with this compound in a box of water molecules to understand how hydrogen bonding and other intermolecular forces affect its structure and dynamics in an aqueous environment.

Computational Approaches in Retrosynthetic Analysis and Reaction Pathway Prediction

Computational tools are increasingly being used to assist in the design of synthetic routes for novel organic molecules. the-scientist.comontosight.ai Retrosynthetic analysis is a technique where a target molecule is broken down into simpler, commercially available starting materials. synthiaonline.com Computer-aided retrosynthesis software can automate this process by applying a vast database of known chemical reactions in reverse. the-scientist.comsynthiaonline.com

For a molecule like this compound, these programs could suggest several potential synthetic pathways. Furthermore, quantum chemical methods can be used to predict the feasibility of proposed reaction steps by calculating the activation energies and reaction energies. nih.govgrnjournal.uschemrxiv.org This allows for the in silico evaluation of different synthetic strategies before any experimental work is undertaken, potentially saving significant time and resources.

Advanced Research Applications and Potential of 6 Methyl 1,4 Oxazepan 6 Ol Hydrochloride in Chemical Sciences

Exploration as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral auxiliaries and ligands are instrumental in asymmetric catalysis, where they transfer their stereochemical information to a prochiral substrate. nih.gov 6-Methyl-1,4-oxazepan-6-ol (B2522105), with its rigid stereocenter at the C6 position, possesses the intrinsic chirality necessary for such applications.

The presence of both a hydroxyl group and a secondary amine offers two potential points for coordination with a metal center, making it a candidate for a bidentate ligand. The seven-membered oxazepane ring is conformationally flexible, which could be tuned to create a specific chiral environment around a catalytic metal center. This is crucial for achieving high levels of enantioselectivity in reactions such as asymmetric hydrogenation, alkylation, or cyclization. nih.gov

The development of synthetic methods to access chiral 1,4-oxazepanes in an enantiomerically pure form is an active area of research. nih.govacs.org For instance, methods like enantioselective desymmetrization have been developed to produce chiral benz nih.govnih.govoxazepines with high enantiomeric excess. nih.govacs.org Such synthetic advancements pave the way for the availability of compounds like 6-Methyl-1,4-oxazepan-6-ol as tools for asymmetric synthesis.

Table 1: Potential Asymmetric Catalytic Applications for 6-Methyl-1,4-oxazepan-6-ol Based Ligands

| Catalytic Reaction | Potential Role of the Compound | Key Structural Features Utilized |

| Asymmetric Hydrogenation | Chiral Ligand | N-H and O-H for metal coordination, stereocenter |

| Asymmetric Alkylation | Chiral Auxiliary | Covalently attached to substrate, stereocenter |

| Asymmetric Cycloaddition | Chiral Ligand | Bidentate coordination to Lewis acid catalyst |

| Asymmetric Epoxidation | Chiral Ligand | Coordination to metal peroxide species |

Investigation as a Privileged Structural Scaffold for Novel Chemical Probe Design

In medicinal chemistry and chemical biology, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.com The 1,4-oxazepane (B1358080) ring is considered one such scaffold due to its presence in a variety of biologically active compounds. The specific substitution pattern of 6-Methyl-1,4-oxazepan-6-ol hydrochloride—a methyl group and a hydroxyl group on the same carbon—provides a unique three-dimensional structure that can be explored for the design of novel chemical probes.

Chemical probes are essential tools for studying biological processes, and their selectivity is paramount. The rigid chirality and distinct functional groups of this compound can serve as a foundation for building libraries of compounds with diverse biological activities. For example, derivatives of the 1,4-oxazepane scaffold have been investigated as selective ligands for the dopamine (B1211576) D4 receptor, which is a target for antipsychotic drugs. nih.govacs.org By modifying the secondary amine or the hydroxyl group, researchers can attach pharmacophores or reporter tags to create probes for specific receptors or enzymes. The oxazepane core provides a stable and well-defined spatial arrangement of these appended groups, which is critical for achieving target selectivity. nih.govacs.org

Potential Applications in Supramolecular Chemistry: Host-Guest Recognition and Self-Assembly

Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, to create large, well-organized structures. mdpi.comnih.gov The functional groups present in this compound make it an interesting building block for supramolecular assemblies. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the protonated secondary amine can serve as a strong hydrogen bond donor.

These features could enable the molecule to participate in host-guest chemistry, where it could act as a guest that binds within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a calixarene. thno.org The binding would be driven by a combination of hydrogen bonding and hydrophobic interactions involving the methyl group and the aliphatic backbone of the oxazepane ring. digitellinc.com

Furthermore, the molecule itself could undergo self-assembly to form ordered structures. For example, intermolecular hydrogen bonding between the hydroxyl and amine groups could lead to the formation of one-dimensional chains or more complex three-dimensional networks. The chirality of the molecule would be expected to influence the nature of these self-assembled structures, potentially leading to the formation of helical or other chiral superstructures. nih.gov

Role in Materials Science and Polymer Chemistry Research (theoretical exploration)

The bifunctional nature of 6-Methyl-1,4-oxazepan-6-ol—possessing a secondary amine and a hydroxyl group—makes it a potential monomer for polymerization reactions. For instance, it could be used in step-growth polymerization to create novel polyethers or polyamines. The secondary amine could react with electrophiles such as acyl chlorides or epoxides, while the hydroxyl group could be involved in esterification or etherification reactions.

The incorporation of the chiral 1,4-oxazepane ring into a polymer backbone could impart unique properties to the resulting material. For example, it could influence the polymer's solubility, thermal stability, and mechanical properties. Furthermore, the chirality of the monomer unit could lead to the formation of helical polymers, which are of interest for applications in chiral separations and catalysis.

Research has already demonstrated the synthesis of chiral 1,4-oxazepane derivatives on a polymer support, highlighting the compatibility of this heterocyclic system with polymer chemistry techniques. rsc.orgresearchgate.netnih.gov A theoretical exploration suggests that 6-Methyl-1,4-oxazepan-6-ol could also be grafted onto existing polymers to modify their surface properties, for example, to enhance their biocompatibility or to introduce specific recognition sites.

Table 2: Theoretical Polymerization and Material Applications

| Polymerization/Application Type | Reactive Groups | Potential Polymer/Material | Key Properties |

| Step-Growth Polymerization | -NH-, -OH | Polyamides, Polyesters, Polyethers | Chirality, thermal stability |

| Ring-Opening Polymerization | -NH- (as initiator) | Polyamino acids, Polyesters | Biocompatibility |

| Polymer Modification | -NH-, -OH | Functionalized surfaces | Enhanced hydrophilicity, specific binding sites |

| Chiral Stationary Phases | -NH-, -OH | Coated silica (B1680970) | Enantioselective separation media |

Fundamental Mechanistic Studies of Molecular Interactions (e.g., enzyme inhibition theory, receptor modulation at a molecular level)

Understanding how small molecules interact with biological macromolecules like enzymes and receptors is fundamental to drug discovery and chemical biology. The well-defined three-dimensional structure of this compound makes it an excellent model compound for studying these interactions at a molecular level.

The 1,4-oxazepane scaffold has been shown to be a viable core for ligands that target specific receptors, such as the dopamine D4 receptor. nih.govacs.org By systematically modifying the structure of 6-Methyl-1,4-oxazepan-6-ol and studying the effects of these changes on binding affinity and selectivity, researchers can develop detailed structure-activity relationships (SAR). These studies can provide insights into the key interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that govern molecular recognition at the receptor's binding site.

Similarly, the compound could be investigated as a potential enzyme inhibitor. researchgate.net Many enzyme active sites contain both hydrogen bond donors/acceptors and hydrophobic pockets. The hydroxyl group, amine, and methyl group of 6-Methyl-1,4-oxazepan-6-ol could interact with such an active site. Kinetic studies could be employed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing valuable information about the enzyme's function and how it can be modulated. researchgate.netnih.gov The chirality of the compound would be particularly important, as enzymes are chiral and often exhibit stereospecificity towards their inhibitors. mdpi.com

Future Research Directions and Unaddressed Challenges in the Academic Study of 6 Methyl 1,4 Oxazepan 6 Ol Hydrochloride

Development of Sustainable and Environmentally Benign Synthetic Routes

Current synthetic approaches to chiral 1,4-oxazepanes often involve multi-step procedures that may utilize hazardous reagents and generate significant waste. Future research should prioritize the development of more sustainable and environmentally benign synthetic routes to 6-Methyl-1,4-oxazepan-6-ol (B2522105) hydrochloride. A key focus will be the adoption of green chemistry principles to minimize the environmental impact of its synthesis.

One promising avenue is the exploration of catalytic asymmetric methods. The development of novel chiral catalysts, including organocatalysts and transition-metal complexes, could enable the direct and enantioselective synthesis of the oxazepane core from simple, readily available starting materials. This would circumvent the need for chiral auxiliaries or resolution steps, which are often inefficient and generate waste. For instance, adapting chiral Brønsted acid-catalyzed enantioselective desymmetrization of prochiral precursors could offer a highly efficient route to enantioenriched 1,4-oxazepanes. nih.gov

Furthermore, the use of alternative energy sources, such as microwave irradiation and mechanochemistry, should be investigated to reduce reaction times, improve energy efficiency, and potentially enable solvent-free reactions. researchgate.netnih.govchemrxiv.org The application of flow chemistry also presents an opportunity for a safer, more scalable, and automated synthesis, minimizing the handling of hazardous intermediates.

Another critical aspect of sustainable synthesis is the use of renewable starting materials. Research into the conversion of biomass-derived feedstocks into suitable precursors for 6-Methyl-1,4-oxazepan-6-ol hydrochloride would represent a significant advancement in green chemistry.

| Research Focus | Potential Methodology | Desired Outcome |

| Catalytic Asymmetric Synthesis | Chiral Brønsted acids, organocatalysis, transition-metal catalysis | High enantioselectivity, reduced waste |

| Alternative Energy Sources | Microwave irradiation, mechanochemistry, flow chemistry | Reduced reaction times, energy efficiency, solvent-free conditions |

| Renewable Feedstocks | Biomass conversion | Reduced reliance on petrochemicals |

In-depth Investigations into Novel Reactivity Patterns and Unconventional Functionalizations

The reactivity of the this compound scaffold is largely unexplored. A thorough investigation into its reactivity patterns could unveil novel transformations and expand its utility as a synthetic intermediate. The presence of a tertiary alcohol, a secondary amine, and an ether linkage within a seven-membered ring suggests a rich and complex chemical behavior.

Future studies should focus on the selective functionalization of the oxazepane ring. For example, developing methods for the diastereoselective introduction of substituents at various positions on the ring would provide access to a diverse range of analogues with potentially unique properties. This could involve exploring ring-opening and ring-closing strategies, as well as C-H activation methodologies to directly functionalize the carbon backbone. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine demonstrates a strategy for introducing functional groups that can be further diversified. nih.govresearchgate.netrsc.org

Unconventional functionalizations, such as late-stage diversification of the scaffold, would be particularly valuable for applications in drug discovery. This could involve the development of robust protocols for the introduction of various pharmacophoric groups onto the this compound core.

| Functionalization Strategy | Target Position | Potential Reagents/Catalysts |

| Diastereoselective Alkylation | C2, C3, C5, C7 | Organometallic reagents, phase-transfer catalysts |

| C-H Activation | C2, C3, C5, C7 | Transition-metal catalysts (e.g., Pd, Rh, Ru) |

| Ring-Opening/Functionalization | N4-C5, O1-C2 | Nucleophiles, electrophiles |

Advanced Spectroscopic and Spectrometric Techniques for Deeper Mechanistic Insights

A detailed understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing methods and developing new ones. The application of advanced spectroscopic and spectrometric techniques can provide invaluable insights into reaction pathways, intermediates, and transition states.

In situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance), can be employed to monitor reaction progress in real-time, identify transient intermediates, and elucidate reaction kinetics. These techniques are particularly powerful for understanding complex, multi-step reactions. For instance, in situ monitoring by Raman spectroscopy has been successfully used to elucidate the mechanism of mechanochemical syntheses. researchgate.netnih.govchemrxiv.org

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), can be used to characterize reaction products and byproducts with high precision, aiding in the identification of unexpected reaction pathways. Isotope labeling studies, in conjunction with NMR and MS analysis, can provide definitive evidence for proposed reaction mechanisms.

Computational chemistry, specifically density functional theory (DFT) calculations, can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. nih.govresearchgate.netnih.gov This theoretical approach, when combined with experimental data, can provide a comprehensive understanding of the underlying reaction mechanisms.

| Technique | Information Gained | Application Example |

| In situ FTIR/NMR | Reaction kinetics, intermediate identification | Optimization of cyclization conditions for oxazepane ring formation |

| Advanced Mass Spectrometry | Product and byproduct characterization | Identification of minor isomers in functionalization reactions |

| Isotope Labeling Studies | Elucidation of bond-forming and bond-breaking steps | Tracing the origin of atoms in the oxazepane ring |

| DFT Calculations | Reaction pathways, transition state structures | Predicting the stereochemical outcome of asymmetric syntheses |

Integration with High-Throughput Synthesis and Screening Methodologies for Chemical Discovery

The integration of this compound into high-throughput synthesis and screening (HTS) platforms has the potential to accelerate the discovery of new chemical entities with desirable properties. The saturated heterocyclic nature of this compound makes it an attractive scaffold for the construction of diverse chemical libraries for drug discovery and materials science. researchgate.net

Future research should focus on developing robust and automated synthetic methods that are compatible with HTS formats. This would involve the use of solid-phase synthesis or fluorous-phase synthesis techniques to facilitate purification and handling of large numbers of compounds. The development of one-pot, multi-component reactions that incorporate the this compound moiety would also be highly beneficial for library synthesis. The use of high-throughput synthesis to generate data for predicting molecular properties and reaction success for saturated N-heterocycles provides a relevant framework. youtube.com

Once libraries of derivatives are synthesized, HTS can be employed to rapidly screen them for a wide range of biological activities or material properties. The data generated from these screens can then be used to establish structure-activity relationships (SAR) and guide the design of next-generation compounds with improved performance.

| HTS Approach | Key Technology | Application |

| Parallel Synthesis | Automated liquid handlers, microplate reactors | Rapid generation of a library of oxazepane derivatives |

| Solid-Phase Synthesis | Polymer resins, linkers | Facile purification of reaction products |

| High-Throughput Screening | Robotic systems, fluorescence/luminescence assays | Identification of biologically active compounds |

Theoretical Design and Synthesis of Complex Architectures Incorporating the this compound Moiety

The unique three-dimensional structure of the this compound scaffold makes it an attractive building block for the construction of more complex and architecturally interesting molecules. Future research in this area should leverage computational tools for the rational design of novel molecular architectures with tailored properties.

Molecular modeling and computational docking studies can be used to design molecules that incorporate the oxazepane moiety and are predicted to bind to specific biological targets. patsnap.com These in silico predictions can then guide synthetic efforts, making the discovery process more efficient. The design and synthesis of oxazepine sulfonamides with predicted biological activities serves as an example of this approach. nih.govresearchgate.net

The synthesis of these complex architectures will likely require the development of novel synthetic methodologies. This could include the use of cascade reactions, where multiple bond-forming events occur in a single synthetic operation, to rapidly build molecular complexity. The development of stereoselective methods for the incorporation of the this compound unit into larger molecules will also be critical.

The ultimate goal of this research direction is to expand the chemical space accessible from this versatile building block and to create novel molecules with potential applications in areas such as medicine, materials science, and catalysis.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 6-methyl-1,4-oxazepan-6-ol hydrochloride, and how can purity be optimized during synthesis?

- Methodology : Synthesis typically involves cyclization of precursor amines with epoxide intermediates under acidic conditions. Purity optimization requires iterative HPLC analysis (e.g., using Chromolith® or Purospher® STAR columns for high-resolution separation) and recrystallization in polar aprotic solvents. Impurity profiling, as outlined in pharmacopeial guidelines (e.g., USP), should identify byproducts like unreacted amines or ring-opened derivatives .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology : Use a combination of - and -NMR to resolve the oxazepane ring’s stereochemistry and methyl group positioning. Mass spectrometry (ESI-MS) confirms molecular ion peaks ([M+H]) and chloride counterion presence. IR spectroscopy identifies hydroxyl and ether functional groups. Cross-validate with computational tools (e.g., PubChem’s InChI key for structural alignment) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., antimicrobial vs. neuroprotective effects) for this compound?

- Methodology : Conduct dose-response studies across standardized cell lines (e.g., HEK-293 for neuroprotection, E. coli for antimicrobial activity). Use metabolomic profiling (LC-MS/MS) to identify off-target interactions. Compare results with structurally analogous oxazepanes (e.g., 7-cyclopropyl-1,4-oxazepane hydrochloride) to isolate substituent-specific effects .

Q. What experimental designs are recommended for assessing the compound’s stability under varying pH and temperature conditions?

- Methodology : Perform accelerated stability testing (ICH Q1A guidelines):

- pH stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours, monitor degradation via UPLC.

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Light sensitivity : Expose to UV-Vis light (ICH Q1B) and track photodegradants with high-resolution MS .

Q. How can impurity profiles (e.g., desmethyl or ring-opened derivatives) impact biological assay outcomes, and what mitigation strategies exist?

- Methodology : Spiking studies with synthetic impurities (e.g., 6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride) quantify interference in assays like enzyme inhibition or receptor binding. Employ orthogonal purification (e.g., ion-exchange chromatography) to reduce impurity levels below 0.1% (per EP/JP standards) .

Q. What computational approaches predict the compound’s binding affinity to neurological targets (e.g., GABA receptors)?

- Methodology : Molecular docking (AutoDock Vina) using crystal structures of GABA receptors (PDB: 6HUP). Validate predictions with electrophysiology (patch-clamp) in transfected HEK cells. Compare with known GABAergics (e.g., benzodiazepines) to contextualize efficacy .

Data Contradiction & Reproducibility

Q. How should researchers address variability in reported solubility data across studies?

- Methodology : Standardize solvent systems (e.g., DMSO stock solutions pre-saturated with HCl for consistent protonation). Use nephelometry to quantify solubility limits in biorelevant media (FaSSIF/FeSSIF). Cross-reference with PubChem’s computed LogP values to identify outliers .

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.